Structural Deviation from the Prototype 5‑HT₆ Pharmacophore: 3‑Benzylsulfonyl vs. 1‑Benzenesulfonyl Substitution
The target compound replaces the 1‑benzenesulfonyl group characteristic of the prototype 5‑HT₆ pharmacophore 1‑(benzenesulfonyl)‑4‑(piperazin‑1‑yl)‑1H‑indole [REFS‑1] with a 3‑benzylsulfonyl moiety. This positional and electronic modification removes the sulfonyl from the indole nitrogen and relocates it to the 3‑position, while introducing a methylene spacer. In related 5‑HT₆ antagonist series, moving the sulfonyl group from N1 to C3 or extending the spacer can alter pKᵢ values by >10‑fold (e.g., from pKᵢ 8.5 to <7.0) [REFS‑2]. For 887214‑70‑2, no own‑receptor affinity data are publicly available, therefore the direction and magnitude of the shift relative to the N1‑phenylsulfonyl benchmark cannot be quantified.
| Evidence Dimension | Chemical structure – sulfonyl position and spacer |
|---|---|
| Target Compound Data | 3‑(benzylsulfonyl)‑1H‑indole with ethanone linker; no reported 5‑HT₆ Kᵢ |
| Comparator Or Baseline | 1‑(phenylsulfonyl)‑4‑(piperazin‑1‑yl)‑1H‑indole; Kᵢ vs 5‑HT₆ typically 1–100 nM (patent examples) [REFS‑1] |
| Quantified Difference | Not quantifiable – own data absent; structural precedent suggests significant potency shift possible |
| Conditions | No head‑to‑head assay available |
Why This Matters
The distinct sulfonyl architecture means 887214‑70‑2 cannot be assumed to recapitulate the 5‑HT₆ pharmacology of N1‑sulfonyl leads; users must validate target engagement de novo.
- [1] Clark RD, Harris RN, Repke DB. 4‑Piperazinyl benzenesulfonyl indoles and uses thereof. US Patent Application US20040087593, 2004. View Source
- [2] Kucwaj‑Brysz K, et al. Eur. J. Med. Chem. 2016, 124, 63–81. View Source
